molecular formula C5H2N4S2 B12357860 Purine-2,6-dithione

Purine-2,6-dithione

Cat. No.: B12357860
M. Wt: 182.2 g/mol
InChI Key: AWQRYSVSCAEJRK-UHFFFAOYSA-N
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Description

Purine-2,6-dithione, commonly referred to as 2,6-dithiopurine, is a specialized purine analog recognized in scientific research for its role as a potent nucleophilic scavenger. Its primary research value lies in investigating cellular protection strategies against the cytotoxic and mutagenic effects of reactive chemical agents. Studies have demonstrated its efficacy in protecting against toxicity and mutagenesis in models of skin exposure to sulfur mustard gas analogues, such as 2-chloroethyl ethyl sulfide (CEES) . The compound has also been researched in the context of offering mixed protective effects against bladder and lung toxicity induced by cyclophosphamide . Furthermore, its structure-activity relationships have been explored for ligand binding to phosphoribosyl-transferase enzymes in parasites like Toxoplasma gondii , indicating its relevance in parasitology research . The mechanism of action for this compound is attributed to its thiol groups, which can interact with and neutralize reactive electrophilic species, thereby modulating oxidative stress and protecting cellular components from damage . This makes it a valuable tool for researchers in toxicology, chemical defense, and oxidative stress biology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H2N4S2

Molecular Weight

182.2 g/mol

IUPAC Name

purine-2,6-dithione

InChI

InChI=1S/C5H2N4S2/c10-4-2-3(7-1-6-2)8-5(11)9-4/h1H,(H,9,10,11)

InChI Key

AWQRYSVSCAEJRK-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=NC(=S)NC(=S)C2=N1

Origin of Product

United States

Synthetic Strategies and Chemical Transformations of Purine 2,6 Dithione

Precursor Chemistry and Methodological Approaches for Purine-2,6-dithione Synthesis

The synthesis of this compound can be broadly approached through two main strategies: modification of a pre-existing purine (B94841) scaffold or construction of the bicyclic purine ring system from acyclic or monocyclic (pyrimidine) precursors.

Precursor Molecules:

Oxopurine Precursors: The most common precursors for the synthesis of this compound are oxopurines, where the oxygen atoms at the C2 and C6 positions are replaced by sulfur. Xanthine (purine-2,6-dione) and Uric Acid (purine-2,6,8-trione) are the most direct and widely used starting materials for this transformation. These precursors are readily available and provide a straightforward route to the target molecule via thionation.

Halogenated Purines: While less direct for dithione synthesis, halogenated purines like 2,6-dichloropurine serve as versatile intermediates in purine chemistry. These can be converted to thiopurines, although this route is more commonly used for creating thioether or amino-thio derivatives rather than the simple dithione.

Diaminopyrimidine Precursors: For de novo synthesis strategies, substituted pyrimidines are key starting materials. Specifically, a 4,5-diaminopyrimidine derivative is required to construct the fused imidazole ring. To obtain the 2,6-dithione structure, the pyrimidine precursor would ideally already contain the necessary sulfur atoms, such as 4,5-diamino-pyrimidine-2,6-dithiol.

Methodological Approaches:

The primary methodological approaches involve classical organic synthesis techniques and advanced methods designed to improve reaction efficiency and sustainability.

Classical Heating: Conventional reflux heating in an appropriate high-boiling solvent is the traditional method for driving the thionation reactions, which often require significant thermal energy.

Microwave Irradiation: A more modern approach involves the use of microwave-assisted synthesis, which can dramatically reduce reaction times and, in some cases, improve yields by promoting rapid and uniform heating of the reaction mixture.

Classical Synthetic Routes to this compound

Classical routes are well-established methods that have been reliably used for the synthesis of this compound and its derivatives for decades.

The most direct and common method for synthesizing this compound is the thionation of a corresponding oxopurine. This reaction involves the replacement of carbonyl oxygen atoms with sulfur atoms.

The key components of this reaction are the oxopurine substrate and a powerful thionating agent. Phosphorus pentasulfide (P₄S₁₀) is the most traditional and potent reagent for this purpose. The reaction is typically carried out by heating the oxopurine (e.g., xanthine or uric acid) with P₄S₁₀ in a high-boiling inert solvent, such as pyridine or toluene, under reflux conditions for several hours. researchgate.net The high temperature is necessary to overcome the activation energy for this conversion.

Other thionating agents, such as Lawesson's reagent, can also be employed and are sometimes preferred due to better solubility in organic solvents and potentially milder reaction conditions. A combination of phosphorus pentasulfide and hexamethyldisiloxane (HMDS) has also been reported as a highly efficient system for converting amides and lactams to their thio-analogues, a reaction type directly applicable to oxopurines. audreyli.comresearchgate.netnih.gov

PrecursorThionating AgentSolventConditionsProduct
XanthinePhosphorus Pentasulfide (P₄S₁₀)PyridineRefluxThis compound
Uric AcidPhosphorus Pentasulfide (P₄S₁₀)TolueneRefluxThis compound
XanthineLawesson's ReagentTHF / TolueneRefluxThis compound

De novo synthesis involves building the purine ring system from simpler, non-purine precursors. The most established route of this type is the Traube purine synthesis. firsthope.co.in This strategy involves the condensation of a substituted pyrimidine with a one-carbon source to form the fused imidazole ring.

To synthesize this compound, the process would start with a pyrimidine containing amines at the C4 and C5 positions and sulfur atoms at the C2 and C6 positions. The key precursor would be 4,5-diaminopyrimidine-2,6-dithiol . This intermediate can be cyclized by reacting it with a one-carbon electrophile, such as formic acid or formamide, to close the imidazole ring and yield the final this compound.

Illustrative Traube Synthesis Pathway:

Start with a suitable pyrimidine: A precursor like 2,6-dithiobarbituric acid is subjected to nitrosation to introduce a nitroso group at the C5 position.

Reduction: The nitroso group is then reduced to an amine, yielding a 4,5-diaminopyrimidine intermediate.

Cyclization: The resulting 4,5-diaminopyrimidine-2,6-dithiol is heated with a cyclizing agent like formic acid, which provides the C8 carbon of the purine ring, leading to the formation of this compound.

This approach offers versatility, allowing for the introduction of various substituents on the purine core by modifying the pyrimidine precursor or the cyclizing agent.

Purification and Isolation Techniques for Research-Grade this compound

The purification of this compound and its derivatives is critical for obtaining research-grade material with high purity. The choice of purification technique is largely dictated by the polarity of the compound, which is influenced by the substituents on the purine ring system. teledynelabs.com

Recrystallization is a fundamental technique employed to purify solid compounds like this compound. mt.com The process involves dissolving the impure solid in a suitable hot solvent to create a saturated solution. youtube.comyoutube.com As the solution cools, the solubility of the this compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent. mt.comyoutube.com The selection of an appropriate solvent is crucial; the compound should be highly soluble at high temperatures but have low solubility at room temperature. youtube.com After crystal formation, the purified solid is collected by vacuum filtration, washed with a cold solvent to remove residual impurities, and then dried. youtube.comyoutube.com

Flash chromatography is another widely used method for the purification of purine compounds. teledynelabs.com The specific conditions for chromatography depend on the nature of the substituents on the purine core.

Normal-Phase Chromatography : For less polar derivatives of this compound, silica (B1680970) gel is a common stationary phase. Elution is typically carried out using solvent systems such as hexane/ethyl acetate or dichloromethane/methanol. teledynelabs.com

Reversed-Phase Chromatography : For more polar purine derivatives, C18 reversed-phase chromatography is often employed. teledynelabs.com To improve peak shape and resolution during reversed-phase chromatography, modifiers like formic acid, acetic acid, or trifluoroacetic acid are often added to the mobile phase. teledynelabs.com For compounds that are sensitive to acidic conditions, purification can be performed under basic conditions using additives like ammonia. teledynelabs.com

The following table summarizes common purification strategies for purine derivatives based on their polarity.

Purification MethodStationary PhaseTypical Solvent SystemCompound Polarity
Normal-Phase ChromatographySilica GelHexane/Ethyl AcetateNon-polar
Normal-Phase ChromatographySilica GelDichloromethane/MethanolPolar
Reversed-Phase ChromatographyC18Water/Acetonitrile (B52724) or Water/Methanol with acid/base modifierPolar

Functionalization and Derivatization Reactions of the this compound Core

The this compound scaffold serves as a versatile starting material for the synthesis of a wide range of derivatives through functionalization at its nitrogen and sulfur atoms.

Alkylation of the nitrogen atoms on the purine ring is a common strategy to introduce diverse functional groups. The reaction of purines with alkyl halides, often in the presence of a base, can be complex, sometimes leading to a mixture of N-alkylated products. ub.edu For instance, the alkylation of purines can result in a mixture of N7 and N9-alkylated isomers, with the N9-alkylated product often being the major isomer. ub.edu The choice of base and reaction conditions can influence the regioselectivity of the reaction. ub.edu Microwave-assisted synthesis has been shown to improve yields and selectivity in some N-alkylation reactions of purines. ub.edu

While direct N-alkylation can lead to mixtures, methods for regioselective N-alkylation have been developed. For example, direct N7 regioselective introduction of tert-alkyl groups into 6-substituted purines has been achieved using N-trimethylsilylated purines and a tert-alkyl halide with SnCl4 as a catalyst. nih.gov

The sulfur atoms in this compound are nucleophilic and can be readily alkylated or acylated. S-alkylation is a key reaction for introducing a variety of substituents at the 2 and 6 positions. For example, 7-methylthis compound can be converted to 2,6-di(prop-2-ynylthio)-7-methylpurine by reacting it with propargyl bromide in the presence of potassium tert-butoxide in DMF. nih.gov These propynylthio derivatives can be further transformed into aminobutynylthio derivatives through a Mannich reaction. nih.gov

The table below provides an example of an S-alkylation reaction of a this compound derivative.

Starting MaterialReagentsProduct
7-methylthis compoundPropargyl bromide, Potassium tert-butoxide, DMF2,6-di(prop-2-ynylthio)-7-methylpurine

Electrophilic substitution reactions allow for the introduction of functional groups onto the purine ring itself. wikipedia.org In these reactions, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org

Halogenation is a common electrophilic aromatic substitution reaction. masterorganicchemistry.com For example, 2,6-dichloro-7-methylpurine can be brominated at the 8-position to yield 2-chloro-6,8-dibromo-7-methylpurine by refluxing with bromine in a mixture of carbon tetrachloride and nitrobenzene. nih.gov The introduction of halogens provides a handle for further functionalization through cross-coupling reactions.

Cyanation of the purine core is another important transformation. A direct, regioselective C-H cyanation of purines at the C8 position has been developed. This method involves activation with triflic anhydride, followed by nucleophilic cyanation with trimethylsilyl cyanide (TMSCN), and subsequent elimination. mdpi.com This transition-metal-free method tolerates various functional groups. mdpi.com

The following table summarizes key electrophilic substitution reactions on the purine core.

Reaction TypeReagentsPosition of SubstitutionProduct Type
BrominationBromine, Nitrobenzene/CCl4C88-Bromopurine derivative
CyanationTriflic anhydride, TMSCN, DBUC88-Cyanopurine derivative

Advanced Spectroscopic and Structural Elucidation of Purine 2,6 Dithione

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is indispensable for determining the precise arrangement of atoms within a molecule and confirming its identity. For Purine-2,6-dithione and its derivatives, various NMR techniques provide detailed insights into its structure.

1H, 13C, and 15N NMR Chemical Shift Analysis of this compound and its Derivatives

Proton (¹H) NMR spectroscopy reveals the different types of hydrogen atoms present in the molecule and their electronic environment, indicated by their chemical shifts (δ) in parts per million (ppm). Carbon-13 (¹³C) NMR provides information about the carbon backbone, while Nitrogen-15 (¹⁵N) NMR is vital for characterizing the nitrogen atoms within the purine (B94841) ring system.

While specific ¹H, ¹³C, and ¹⁵N NMR data for this compound itself are not extensively detailed in the provided search results, related purine structures offer a basis for understanding expected chemical shifts. For instance, the parent purine molecule exhibits ¹H NMR signals in the aromatic region, with reported shifts around δ 8.5-9.2 ppm in DMSO-d₆ chemicalbook.com. Derivatives of purine-2,6-dione (B11924001), such as those with substituents, show characteristic shifts for aromatic protons and purine ring protons typically in the δ 7.5–9.0 ppm range vulcanchem.com. Studies on related mercaptopurine derivatives indicate the presence of thione groups, which can influence the chemical shifts of adjacent atoms researchgate.net. The tautomeric forms of purines can also lead to variations in observed chemical shifts, necessitating careful analysis researchgate.netthieme-connect.de.

Two-Dimensional NMR Techniques for Connectivity and Conformational Analysis

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish direct and long-range correlations between nuclei, thereby confirming atom connectivity and elucidating complex structures creative-biostructure.com. For this compound, these methods would be instrumental in assigning specific signals to protons and carbons within the purine ring and any attached functional groups. For example, HMBC experiments can reveal correlations between protons and carbons separated by two or three bonds, helping to map out the entire molecular framework researchgate.net. Studies on related purine derivatives have utilized 2D NMR techniques like HMQC and HMBC to confirm the structures of synthesized compounds and understand proton distribution in different tautomeric forms researchgate.netresearchgate.net.

Vibrational Spectroscopy (FT-IR and Raman) for Molecular Fingerprinting and Tautomeric Identification

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful tools for identifying functional groups and providing a unique "fingerprint" of a molecule. These techniques probe the vibrational modes of a molecule, which are sensitive to its structure and bonding.

FT-IR and Raman spectra of purine derivatives, including those with sulfur-containing groups, are valuable for identifying characteristic vibrations. For example, studies on related compounds like 2,6-diaminopurine (B158960) have involved FT-IR and FT-Raman spectroscopy to interpret vibrational assignments and confirm molecular structure nih.govnih.gov. The presence of the dithione moiety in this compound would be expected to result in characteristic stretching and bending vibrations. Vibrational spectroscopy is also crucial for identifying tautomeric forms, as different tautomers can exhibit distinct spectral features. For instance, research on thiopurines has utilized FT-IR to study tautomerism, indicating that vibrational spectroscopy can differentiate between thione and thiol forms science.gov. Raman spectroscopy, as a light scattering technique, provides information about chemical structure, molecular interactions, and crystallinity, with specific peaks corresponding to vibrations of chemical bonds horiba.comspectroscopyonline.com. Peaks indicative of purines have been observed in Raman spectra, for example, at 1,596 cm⁻¹ frontiersin.org.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Accurate Mass Determination

Mass spectrometry is essential for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) allows for the determination of accurate mass, which can unequivocally assign elemental formulas, distinguishing between compounds with the same nominal mass bioanalysis-zone.com.

For this compound, MS analysis would provide its molecular ion peak, confirming its molecular weight. Fragmentation patterns, obtained through techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID), reveal characteristic losses of molecular fragments, offering clues about the molecule's structure. While specific fragmentation pathways for this compound are not detailed in the provided results, general mass spectrometry principles apply. For instance, purine itself has a molecular ion peak at m/z 120 chemicalbook.com. The analysis of mass-selected fragmentation spectra of purine derivatives has been used to identify compounds based on accurate mass measurements and fragmentation patterns researchgate.net. Understanding fragmentation pathways is key to identifying unknown compounds or confirming the structure of synthesized molecules dtic.milresearchgate.netnih.gov.

X-ray Crystallography for Solid-State Structural Characterization

Crystal Packing Motifs and Intermolecular Interactions

For this compound, X-ray crystallography can elucidate how these molecules arrange themselves in a crystal lattice. This includes identifying crystal packing motifs, which are the repeating patterns of molecules in the solid state, and characterizing the intermolecular interactions that stabilize the crystal structure. These interactions are primarily hydrogen bonds, van der Waals forces, and π-π stacking cam.ac.uksavemyexams.comlibretexts.orglibretexts.org.

Compound Name Table:

Common NameIUPAC NameOther Names
This compound3,7-Dihydro-1H-purine-2,6-dithione6-Thioguanine (B1684491), 2,6-Dimercaptopurine, 1H-Purine-2,6-dithione, 2,6-Dithioxopurine, 2,6-Dithiohypoxanthine, Thiohypoxanthine, 6-Thiohypoxanthine

Theoretical and Computational Investigations of Purine 2,6 Dithione

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Energetics

Quantum chemical methods are fundamental for understanding the electronic structure and energetics of molecules like Purine-2,6-dithione. These calculations, typically performed using DFT or ab initio approaches, allow researchers to determine molecular geometries, vibrational frequencies, electronic energy levels, and other properties that dictate a molecule's behavior.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting molecular reactivity. The HOMO-LUMO gap serves as an indicator of a molecule's stability and its susceptibility to chemical reactions, such as electrophilic or nucleophilic attacks. Studies on related purine (B94841) derivatives suggest that analyses of FMOs can reveal potential reaction sites and mechanisms. For instance, the distribution of electron density within these orbitals can highlight areas prone to electron donation or acceptance. While specific FMO data for this compound is not extensively detailed in the provided search results, it is a standard approach in computational chemistry to predict its reactivity patterns. For example, the HOMO-LUMO gap is a key parameter in determining a molecule's electronic excitation and potential for charge transfer reactions unram.ac.idresearchgate.net.

Electrostatic Potential Surface Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the distribution of electrostatic potential around a molecule. By mapping MEP onto the molecular surface, one can identify regions of positive potential (electron-deficient) and negative potential (electron-rich). These regions are indicative of sites where electrophiles or nucleophiles are likely to interact. For this compound, MEP mapping would reveal the electron distribution across its purine ring system and the exocyclic sulfur atoms, providing insights into potential sites for protonation, hydrogen bonding, or interaction with metal ions. Studies on similar heterocyclic compounds demonstrate that MEP maps are effective in predicting sites of electrophilic attack and understanding intermolecular interactions ajol.infout.ac.iracs.orgresearchgate.net.

Tautomerism and Isomerism Studies using Computational Methods

Purine derivatives, including this compound, are known to exhibit tautomerism, a phenomenon where a molecule can exist in different structural forms that differ in the position of a proton and a double bond. For this compound, the primary tautomeric forms involve the thione (C=S) and thiol (C-SH) configurations, with protons potentially located on nitrogen atoms within the purine ring. Computational methods are vital for characterizing these tautomers and their relative stabilities.

Relative Stabilities and Interconversion Barriers of Thione-Thiol Tautomers

Computational studies, often employing DFT, are used to calculate the relative energies of different tautomeric forms of purine derivatives. These calculations help determine which tautomer is most stable under specific conditions (e.g., in the gas phase or in solution). Furthermore, transition state calculations can provide the energy barriers for interconversion between these tautomers, offering insights into the kinetics of tautomerization. For related compounds like 2-thiopurine and 2,6-dimercaptopurine, computational studies have indicated that thione forms are often more stable than thiol forms, with specific tautomers (e.g., N(7)H or N(9)H) showing preference depending on the phase researchgate.netresearchgate.netscience.gov. For this compound itself, computational investigations are expected to reveal the relative stabilities of its various thione-thiol and positional isomer forms.

Proton Transfer Mechanisms and Pathways

Understanding how protons move between different atoms in a molecule is crucial for elucidating reaction mechanisms and tautomeric interconversions. Computational methods, including DFT and molecular dynamics, can map out proton transfer pathways and identify transition states. These studies can reveal whether proton transfer occurs concertedly with electron transfer or through stepwise mechanisms, and they can quantify the energy barriers associated with these processes. For example, studies on related systems have investigated proton tunneling through energy barriers, a critical aspect of tautomerization researchgate.net. The mechanisms of proton transfer in this compound would be key to understanding its behavior in biological systems and chemical reactions.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Explicit solvent models in MD simulations are critical for accurately capturing solvation effects, including entropic contributions like the hydrophobic effect, which can significantly impact molecular conformation and reactivity nih.govethz.ch. Studies on other biomolecules demonstrate that MD simulations can predict stable binding modes and interactions within active sites, and can assess the stability of ligand-protein complexes nih.govnih.gov. For this compound, MD simulations could explore its conformational landscape and how its interactions with water or other solvents affect its stability and potential binding to biomolecules.

Reactivity and Mechanistic Chemistry of Purine 2,6 Dithione

Acid-Base Equilibrium and pKa Determination in Diverse Media

The acidic and basic properties of Purine-2,6-dithione are influenced by the potential for protonation and deprotonation at its nitrogen and sulfur atoms. While detailed experimental pKa determinations across diverse media are not extensively documented in the provided literature, predicted values offer insight.

Predicted pKa: One predicted pKa value for this compound is approximately 6.77 ± 0.20. chemicalbook.com This suggests a moderately acidic character, likely associated with the proton on one of the nitrogen atoms or potentially the tautomeric thiol forms. Further studies are needed to establish experimental pKa values in various solvent systems and to fully elucidate its acid-base behavior.

Table 5.1: Predicted pKa Value of this compound

CompoundPredicted pKaReference
This compound6.77 ± 0.20 chemicalbook.com

Nucleophilic and Electrophilic Reaction Pathways

This compound exhibits reactivity characteristic of both nucleophiles and electrophiles, primarily due to its sulfur and nitrogen atoms. The sulfur atoms, particularly in their thione or thiol tautomeric forms, are known to act as potent nucleophiles.

Nucleophilic Reactivity: The sulfur atoms can readily undergo alkylation reactions with electrophilic agents, such as alkyl halides. For instance, 7-methylthis compound has been converted into propynylthio derivatives through reaction with propargyl bromide in the presence of a base, indicating nucleophilic attack by the sulfur atoms. nih.gov The compound is also described as a "nucleophilic scavenger for electrophilic carcinogens," highlighting its ability to react with and neutralize electrophilic species. chemsrc.com Studies suggest selectivity in nucleophilic substitution reactions involving this compound. molaid.com

Electrophilic Reactivity: While less commonly emphasized, the purine (B94841) ring system itself can potentially undergo electrophilic aromatic substitution under specific conditions, although the presence of electron-donating sulfur atoms might direct reactivity. molaid.com mentions nucleophilic-aromatic substitution reactions at the C2 and C6 positions, implying that these carbons can be susceptible to nucleophilic attack if appropriate leaving groups are present.

Redox Chemistry and Electrochemical Behavior

The electrochemical behavior of this compound and its derivatives has been explored, often in the context of modified electrodes or metal complexes. While specific redox potentials for the free compound are not detailed in the available literature, general electrochemical studies and observations from related compounds provide some insight.

Electrochemical Studies: Cyclic voltammetry (CV) has been employed to study compounds related to this compound. sharif.edu notes that the electrochemical response of such compounds can be pH-dependent, with peak potentials shifting to more negative values as pH increases, suggesting proton-coupled electron transfer processes. Studies on metal complexes involving dithiolene ligands, which share structural similarities, indicate reversible reduction waves and irreversible oxidation waves. acs.orgresearchgate.net These observations suggest that this compound itself likely possesses electrochemically active sites.

Photochemical Transformations and Photoinduced Processes

This compound undergoes interesting photochemical transformations, particularly concerning tautomerism, when exposed to UV irradiation.

Tautomerism and Proton Transfer: When isolated in low-temperature inert matrices (e.g., argon or nitrogen), this compound primarily exists in a dithione-N7H tautomeric form. acs.orgacs.org Upon UV irradiation (λ > 345 nm), this tautomer can convert into dithiol-N3H and dithiol-N7H isomers. acs.orgacs.org The photoreaction leading to the dithiol-N7H isomer is described as a novel type of photoinduced double-proton transfer. acs.org The assignment of these tautomeric forms has been supported by experimental infrared (IR) spectroscopy and theoretical calculations, such as DFT(B3LYP)/6-31G(d,p) level simulations. acs.org

Table 5.4: Photochemical Transformations of this compound

Initial TautomerIrradiation (λ)Product TautomersProcess DescriptionReference
Dithione-N7Hλ > 345 nmDithiol-N3HPhotoinduced double-proton transfer acs.orgacs.org
Dithione-N7Hλ > 345 nmDithiol-N7HAnalogous to 2,4-dithiouracil acs.orgacs.org

Coordination Chemistry: this compound as a Ligand in Metal Complexes

This compound, with its multiple potential donor atoms (sulfur and nitrogen), can act as a versatile ligand in coordination chemistry, forming complexes with various transition metal ions.

The coordination behavior of this compound with metal ions is influenced by the electronic properties and steric accessibility of its donor atoms. While specific detailed studies on this compound itself are limited, related purine dithione/dithiolate derivatives offer insights into potential binding modes.

Potential Binding Sites: The sulfur atoms at the 2 and 6 positions are expected to be primary coordination sites due to their nucleophilicity and ability to form strong bonds with many metal ions. Nitrogen atoms within the purine ring, particularly N7 or N9, can also participate in coordination, leading to monodentate, bidentate, or bridging modes. For instance, analogous thio-theophylline derivatives have been shown to coordinate palladium(II) through N7 and S6 atoms. vulcanchem.com Studies on related dithiolene complexes often reveal square-planar geometries around the metal center, arising from coordination through sulfur atoms. acs.orgresearchgate.net

The synthesis of metal complexes involving this compound or its derivatives typically involves reacting the ligand with appropriate metal salts under controlled conditions. Characterization relies on a suite of spectroscopic and analytical techniques to confirm complex formation and elucidate structural details.

Synthesis: Metal complexes with purine derivatives have been synthesized using various transition metals, including palladium(II), zinc(II), mercury(II), copper(II), nickel(II), and platinum(II). acs.orgresearchgate.netvulcanchem.comacs.orgscielo.bruniroma1.itmdpi.compreprints.orgacs.org Synthetic routes may involve direct reaction of the metal salt with the ligand in solution, sometimes under heating, or through one-pot procedures. scielo.brmdpi.com

Characterization Techniques: A range of spectroscopic and analytical methods are employed to characterize these metal complexes:

Spectroscopy: Infrared (IR) spectroscopy is used to identify functional groups and changes in bonding upon coordination, often revealing S–C stretching vibrations. vulcanchem.com Nuclear Magnetic Resonance (NMR) spectroscopy provides information on the proton environments and structural integrity of the ligand within the complex. vulcanchem.comuniroma1.itpreprints.org UV-Visible (UV-Vis) spectroscopy is utilized to study electronic transitions and the ligand field, offering insights into the electronic structure. researchgate.netuniroma1.itmdpi.compreprints.orgacs.org Magnetic circular dichroism (MCD) and resonance Raman spectroscopy have also been applied to probe excited-state electronic structures. acs.org

Crystallography: X-ray crystallography remains the definitive method for determining the precise molecular structure, coordination geometry, and binding modes of metal complexes. acs.orguniroma1.itpreprints.orgacs.org

Electrochemistry: Techniques like cyclic voltammetry (CV) are used to investigate the redox properties of the complexes. acs.orgresearchgate.netscience.gov

Mass Spectrometry and Elemental Analysis: These techniques confirm the elemental composition and molecular weight of the synthesized complexes. uniroma1.itmdpi.compreprints.org

Table 5.5.2: Common Spectroscopic and Analytical Techniques for Metal Complex Characterization

TechniqueInformation ProvidedRelevant Reference(s)
Infrared (IR) SpectroscopyFunctional groups, bond vibrations, coordination modes (e.g., S–C stretches) vulcanchem.comuniroma1.itmdpi.compreprints.org
Nuclear Magnetic Resonance (NMR)Proton environments, structural integrity, ligand binding vulcanchem.comuniroma1.itpreprints.org
UV-Visible (UV-Vis) SpectroscopyElectronic transitions, ligand field, electronic structure, solvatochromism researchgate.netuniroma1.itmdpi.compreprints.orgacs.org
X-ray CrystallographyMolecular structure, coordination geometry, bond distances, crystal packing acs.orguniroma1.itpreprints.orgacs.org
Cyclic Voltammetry (CV)Redox potentials, electrochemical reversibility, electron transfer processes acs.orgresearchgate.netscience.gov
Mass Spectrometry (MS)Molecular weight, elemental composition uniroma1.itmdpi.compreprints.org
Elemental AnalysisElemental composition, purity of synthesized complexes uniroma1.itmdpi.compreprints.org
Magnetic Circular Dichroism (MCD)Excited state electronic structure acs.org
Resonance Raman SpectroscopyVibrational modes, electronic transitions, covalency contributions acs.org

Compound List:

this compound

2,6-Dimercaptopurine

7-methylthis compound

Propargyl bromide

2,4-dithiouracil

8-mercaptotheophylline

8-benzylthio-theophylline

8-Hexylthio-6-thio-theophylline

Palladium(II)

Zinc(II)

Mercury(II)

Copper(II)

Nickel(II)

Platinum(II)

Maleonitriledithiolato (mnt)

1,4-dibenzyl-piperazine-3,2-dithione (Bz₂pipdt)

Purine

Adenine (B156593)

Guanine

Hypoxanthine (B114508)

Xanthine

Isoguanine

2-aminopurine (B61359)

2,6-diaminopurine (B158960)

Uracil

Cytosine

Thymine

H2dimpy (2,6-di(1H-imidazol-2-yl)pyridine)

Computational Studies of Metal-Ligand Interactions

Computational methodologies, particularly Density Functional Theory (DFT), are instrumental in elucidating the complex metal-ligand interactions involving this compound. These theoretical investigations provide detailed insights into binding affinities, electronic structures, and reaction mechanisms that are often difficult to ascertain through experimental methods alone. DFT calculations typically involve optimizing molecular geometries to determine stable configurations, analyzing frontier molecular orbital energies (HOMO-LUMO gaps) to predict reactivity, and calculating electrostatic potential maps (MEP) to understand charge distribution and potential interaction sites ajol.info.

Studies have specifically examined the adsorption of this compound on metal surfaces, which represents a form of metal-ligand interaction. Density Functional Theory calculations have revealed that this compound exhibits strong adsorption on iron surfaces, a phenomenon classified as chemisorption. This interaction is characterized by the formation of specific bonds, such as Fe-N bonds, which contribute to the molecule's protective effect as a surface inhibitor researchgate.net. The calculated adsorption energy for this compound on iron surfaces was reported as -9.5 eV, indicating a robust interaction researchgate.net.

Beyond surface adsorption, DFT is widely applied to study discrete metal-ligand complexes. While detailed computational studies specifically on this compound forming molecular complexes with various metal ions are not extensively detailed in the available literature snippets, research on related dithione and dithiolene ligands provides valuable context. These studies often highlight significant metal-ligand orbital mixing, where metal and ligand orbitals extensively overlap, leading to delocalized electronic structures and unique properties acs.orgacs.orgresearchgate.net. Computational analyses, such as examining bond lengths and electron density distributions, can also help in assigning the electronic character of these ligands, distinguishing between dithione and dithiolato contributions acs.orgresearchgate.net.

The following table presents key computational findings related to the interaction of this compound with metal surfaces:

Table 1: Computational Adsorption Parameters of this compound on Iron Surface

Metal SurfaceLigandInteraction TypeComputational MethodAdsorption Energy (eV)ClassificationReference
IronThis compoundAdsorptionDFT-9.5Chemisorption researchgate.net

Compound Name List:

this compound

Azathioprine

Bz2pipdt (1,4-dibenzyl-piperazine-3,2-dithione)

Research Applications and Advanced Materials Science Utilizing Purine 2,6 Dithione

Supramolecular Chemistry and Self-Assembly of Purine-2,6-dithione Based Architectures

The inherent ability of purine (B94841) derivatives to engage in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes them excellent candidates for supramolecular chemistry and self-assembly processes uclouvain.beresearchgate.net. This compound, with its multiple hydrogen bond donors (N-H) and acceptors (N atoms, C=S groups), can form intricate self-assembled architectures. These interactions can lead to the formation of ordered crystalline structures, molecular networks, and functional supramolecular assemblies uclouvain.befrontiersin.orgnsf.gov. Research in this area focuses on controlling the assembly of P26DT molecules to create materials with specific properties, such as molecular recognition capabilities or tailored physical characteristics. The precise arrangement of molecules through self-assembly is crucial for developing materials with predictable functions in areas like host-guest chemistry or as components in molecular machines.

Integration into Coordination Polymers and Metal-Organic Frameworks (MOFs)

This compound can function as a versatile ligand in coordination chemistry, readily forming complexes with various metal ions. The sulfur atoms in the dithione groups, along with the nitrogen atoms in the purine ring, can coordinate to metal centers, leading to the formation of coordination polymers (CPs) and metal-organic frameworks (MOFs) mdpi.comua.esresearchgate.net. These materials are of significant interest due to their tunable structures, high surface areas, and diverse properties, including porosity, catalytic activity, and luminescence.

When P26DT acts as a linker, it can bridge metal ions to create one-dimensional chains, two-dimensional layers, or three-dimensional networks. The specific structure and properties of the resulting CP or MOF depend on the metal ion used, the reaction conditions, and the coordination modes of the P26DT ligand. For instance, studies on other purine derivatives have shown their ability to form complex frameworks with transition metals, exhibiting magnetic or luminescent properties mdpi.comresearchgate.net. While specific MOFs synthesized directly from this compound are less extensively documented in the provided snippets compared to other purine derivatives, its structural characteristics strongly suggest its potential as a building block in this field.

Table 1: Potential Coordination Polymers and MOFs Utilizing this compound

Metal IonLigand Role of P26DTResulting Structure TypePotential Properties
Transition Metals (e.g., Cu, Zn, Ni)Bridging/Chelating Ligand1D Chains, 2D Layers, 3D FrameworksLuminescence, Catalysis, Gas Adsorption, Magnetic Properties
LanthanidesBridging/Chelating LigandExtended NetworksLuminescence, Magnetic Properties

Note: This table is illustrative based on the known coordination behavior of similar purine derivatives and the general properties of CPs/MOFs.

Development of Chemical Sensors and Chemo-sensing Platforms

The ability of purine derivatives to interact selectively with specific analytes, often accompanied by a detectable signal change, makes them valuable components in chemical sensors mdpi.commdpi.com. This compound, with its electron-rich sulfur atoms and purine core, can be designed to bind to specific metal ions or other chemical species. This binding event can trigger changes in optical properties (e.g., fluorescence, color) or electrochemical signals, forming the basis of chemo-sensing platforms.

Research into optical chemical sensors frequently involves indicator-mediated colorimetric or fluorescent sensing mdpi.com. P26DT could potentially be functionalized or incorporated into sensing platforms to detect analytes such as heavy metal ions, which are known to interact with sulfur-containing ligands. For example, sensors based on metal-organic frameworks (MOFs) are being developed for detecting various analytes, including ammonium (B1175870) ions, and show promise for agricultural applications mdpi.com. The development of selective and sensitive sensors is crucial for environmental monitoring, diagnostics, and industrial process control.

Table 2: Potential Applications of this compound in Chemical Sensing

Analyte TypeSensing MechanismSignal TransductionPotential Platform
Metal Ions (e.g., heavy metals)Complexation, CoordinationFluorescence quenching/enhancement, Color change, Electrochemical signalFunctionalized polymers, MOFs, Nanomaterials
AnionsHydrogen bonding, Electrostatic interactionFluorescence, Colorimetric changeIntegrated optical sensors
Small Organic Moleculesπ-π stacking, Hydrogen bondingFluorescence, Electrochemical signalPaper-based analytical devices (PADs)

This compound as a Synthon for Novel Heterocyclic Compounds

This compound serves as a valuable synthon or building block in organic synthesis for creating a diverse range of novel heterocyclic compounds researchgate.netrsc.orgsigmaaldrich.com. The reactive thiol groups and the purine core offer multiple sites for chemical modification and cyclization reactions. Through various synthetic transformations, P26DT can be elaborated into more complex fused ring systems or derivatives with altered electronic and structural properties.

For instance, isothiocyanates, which share some reactivity patterns with thiols, are known synthons for constructing heterocyclic systems researchgate.net. Similarly, purine derivatives are widely recognized as privileged structures in medicinal chemistry due to their presence in numerous biologically active compounds acs.org. The ability to modify the purine scaffold, for example, through nucleophilic aromatic substitution reactions on halopurine derivatives or cycloaddition reactions, allows for the synthesis of libraries of compounds with potential pharmaceutical or material science applications researchgate.net. The synthesis of novel heterocyclic compounds from P26DT contributes to the expansion of chemical diversity for drug discovery and materials development.

Table 3: Synthetic Utility of this compound as a Synthon

Reaction TypeReactants/ConditionsResulting Heterocyclic SystemsPotential Applications
Alkylation/Acylation of ThiolsP26DT + Alkyl/Acyl HalidesS-alkylated/acylated derivativesPrecursors for further functionalization
Cyclization ReactionsP26DT + Bifunctional ReagentsFused heterocyclic systems (e.g., thiazolopyrimidines)Pharmaceuticals, Agrochemicals
Metal-Catalyzed Cross-CouplingHalogenated P26DT derivativesSubstituted purinesAdvanced materials, Medicinal chemistry

Exploration in Materials Science for Optoelectronic and Magnetic Properties

The electronic structure of this compound, characterized by its conjugated π-system and the presence of sulfur atoms, suggests potential for applications in optoelectronics and magnetic materials. While direct studies on the optoelectronic or magnetic properties of P26DT itself may be limited in the provided search results, related purine derivatives and sulfur-containing heterocycles have shown promise in these areas.

For example, coordination polymers and MOFs incorporating heterocyclic ligands can exhibit interesting photoluminescent and magnetic behaviors, depending on the metal centers and the ligand structure mdpi.comresearchgate.net. The incorporation of P26DT into such frameworks or its use in organic electronic devices could lead to materials with tunable band gaps, light-emitting properties, or specific magnetic responses. Research into organic electronics often utilizes molecules with extended π-conjugation and specific functional groups to achieve desired charge transport or light-emitting characteristics nsf.gov. The sulfur atoms in P26DT could influence intermolecular interactions and electronic coupling, potentially impacting the material's performance in applications like organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).

Table 4: Potential Optoelectronic and Magnetic Properties of this compound Based Materials

Material TypeIncorporated P26DTProperty ExploredApplication Area
Coordination Polymers/MOFsAs LigandLuminescence, Magnetic couplingLuminescent sensors, Magnetic materials
Organic SemiconductorsAs a component/dopantCharge transport, Light emissionOFETs, OLEDs
Functionalized NanomaterialsSurface modificationOptical absorption/emission, Magnetic susceptibilityAdvanced sensors, Imaging agents

Compound List:

this compound (P26DT)

2,6-Dimercaptopurine

2,6-Dichloropurine

2,6-Diazidopurine

Adenine (B156593)

Guanine

Xanthine

Caffeine

Theobromine

Cangrelor

Remdesivir

Entecavir

Duvelisib

Emtricitabine

1,3-Dimethyl-8-nitro-1H-purine-2,6(3H,9H)-dione

2,6-bis-(triazolyl)purine

2-alkylthio-6-triazolyl-purine

2,6-bis-(1,2,3-triazol-1-yl)purine

Nitro-1,1-enediamines (EDAMs)

1,1-bis(methylthio)-2-nitroethene (NMSN)

Heterocyclic ketene (B1206846) aminals (HKAs)

Pyridine-carbamides

Thiouracils

Acridine derivatives

Cyclophanes

Metal-organic frameworks (MOFs)

Coordination polymers (CPs)

Advanced Analytical Methodologies for Purine 2,6 Dithione in Research

Chromatographic Techniques for Separation and Purity Profiling

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis and purity profiling of Purine-2,6-dithione. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for analyzing purine (B94841) compounds due to their polar and aromatic nature. Method development typically involves optimizing parameters such as the stationary phase (column type), mobile phase composition, flow rate, and detection wavelength to achieve optimal separation and sensitivity.

RP-HPLC methods for purine analysis commonly utilize C18 stationary phases, which offer good retention for moderately polar compounds. The mobile phase often consists of a buffer solution, such as potassium phosphate, mixed with an organic modifier like acetonitrile (B52724) or methanol, and an acid (e.g., phosphoric acid) to control pH and improve peak shape. Detection is typically performed using UV-Vis spectroscopy, leveraging the inherent UV absorbance of the purine ring system, with wavelengths around 257 nm or 270 nm being common for purine bases scitepress.orgresearchgate.netscirp.orgsielc.com. While specific HPLC parameters for this compound itself are not extensively detailed in the provided search results, established methods for related purine bases like adenine (B156593) and hypoxanthine (B114508) demonstrate the efficacy of these approaches, with linear ranges reported for quantification scitepress.org. Preparative HPLC is also employed for the purification of purine derivatives rsc.org.

Table 1: Representative HPLC Parameters for Purine Analysis

TechniqueColumn TypeMobile Phase CompositionDetection WavelengthTypical ApplicationReference(s)
RP-HPLCC18Phosphate buffer + Acetonitrile/Methanol + Phosphoric Acid~257 nm or 270 nmPurity, Quantification, Analysis scitepress.orgresearchgate.netscirp.orgsielc.com
Prep HPLCPhenyl (e.g., ACE 5 Phenyl)Specific systems optimized for purification (details vary)N/APurification rsc.org

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and versatile technique for monitoring the progress of synthetic reactions involving this compound and for initial screening of compound purity. It is widely used to track the consumption of starting materials and the formation of products.

Standard TLC procedures for purine derivatives typically employ silica (B1680970) gel plates (e.g., silica gel 60F254) as the stationary phase nih.govresearchgate.net. Mobile phases often involve mixtures of organic solvents, such as chloroform (B151607) and ethanol, with varying ratios (e.g., 9:1 or 5:1) to achieve optimal separation nih.gov. Visualization of separated spots is commonly achieved by exposing the chromatogram to UV light, typically at 254 nm, or by using staining reagents like iodine vapor nih.gov. Reversed-phase TLC (RP-TLC) has also been utilized for assessing lipophilicity of purine derivatives nih.gov. TLC is invaluable for quickly assessing reaction completeness and identifying potential by-products during synthesis.

Table 2: Representative TLC Parameters for Purine Derivative Analysis

TechniqueStationary PhaseMobile Phase (Example)Visualization MethodTypical ApplicationReference(s)
TLCSilica Gel 60F254Chloroform:Ethanol (9:1 or 5:1)UV light (254 nm), Iodine vaporReaction Monitoring, Purity Screening nih.govresearchgate.net
RP-TLCNot specifiedNot specifiedNot specifiedLipophilicity Estimation nih.gov

Spectrophotometric Methods for Quantitative Determination

Spectrophotometric methods, particularly UV-Visible (UV-Vis) spectrophotometry, are employed for the quantitative determination of this compound and its related compounds. The aromatic nature of the purine ring system results in characteristic absorption in the UV region of the spectrum scitepress.org.

While direct UV-Vis absorption maxima (λmax) for this compound itself are not explicitly detailed in the provided search results, purine molecules generally exhibit strong UV absorption between approximately 250 nm and 280 nm scitepress.orgthieme-connect.de. For quantitative analysis, a calibration curve is typically constructed by measuring the absorbance of known concentrations of the analyte at a specific wavelength. Beer-Lambert's law, which relates absorbance to concentration, is generally followed usm.my. In some cases, spectrophotometric analysis may involve the formation of a colored complex with a specific reagent, allowing for sensitive detection at a particular wavelength, as demonstrated with allopurinol (B61711) usm.my.

Table 3: Spectrophotometric Analysis of Purine Compounds

TechniqueAnalyte ClassSolventλmax (Example)Typical ApplicationReference(s)
UV-VisPurines (general)Various~250-280 nm (absorption)Quantitative Determination scitepress.orgthieme-connect.de
UV-VisAllopurinol (complex)Water/Buffer580 nm (complex)Quantitative Determination usm.my

Electrochemical Methods for Detection and Characterization

Electrochemical techniques offer sensitive and selective methods for the detection and characterization of this compound and other purine bases. These methods typically involve measuring electrical signals (current or potential) generated by redox reactions of the analyte at an electrode surface.

Common electrochemical techniques employed include cyclic voltammetry (CV), differential pulse voltammetry (DPV), and linear sweep voltammetry (LSV) mdpi.comnih.govresearchgate.netabechem.com. Glassy carbon electrodes (GCE) are frequently used as working electrodes, often modified with nanomaterials such as metal oxides (e.g., NiO NPs, Ta₂O₅), carbon nanotubes (CNTs), or graphene oxide hybrids to enhance electrocatalytic activity, sensitivity, and selectivity mdpi.comnih.govresearchgate.netabechem.com. These modified electrodes can facilitate the electrochemical oxidation of purine bases, allowing for their detection and quantification.

Studies on related purine bases like guanine, adenine, and uric acid have demonstrated the ability of these electrochemical sensors to achieve detection limits in the nanomolar to micromolar range nih.govresearchgate.netabechem.com. Furthermore, these methods can be adapted for the simultaneous determination of multiple purine bases in complex matrices mdpi.comnih.govresearchgate.net. The electrochemical response is often dependent on parameters such as pH, scan rate, and electrode material mdpi.comabechem.com.

Table 4: Electrochemical Detection and Characterization of Purine Bases

TechniqueElectrode TypeDetection MethodAnalyte(s) (Examples)Key Parameters (Examples)Reference(s)
Voltammetry (CV, DPV)Glassy Carbon Electrode (GCE)CV, DPVGuanine, Adenine, Uric AcidpH-dependent, nM-µM LODs mdpi.comabechem.com
Voltammetry (CV)Cu-doped CeO₂/GCECVGuanine, AdenineLODs: 0.021-0.038 μM nih.gov
Voltammetry (LSV)MWCNT/NiAl-LDH/GO/GCELSVGuanine, AdenineLODs: 3 nM (GA), 20 nM (AD) researchgate.net
Voltammetry (CV)NiO Nanoparticles/CPECVUric AcidLOD: 0.1 μM, pH-dependent abechem.com

Compound List:

this compound

6-ThioGuanine (B1684491)

Allopurinol

Adenine

Guanine

Hypoxanthine

Xanthine

Theobromine

Caffeine

Uric Acid

Purine-2,6-dione (B11924001)

Purine-2,6-dithiol

6-iodo-purine

Future Directions and Emerging Research Avenues for Purine 2,6 Dithione

Investigation of Unexplored Synthetic Pathways and Functionalization Strategies

The exploration of novel synthetic routes and functionalization techniques for purine-2,6-dithione is paramount for unlocking its full potential. While established methods provide a foundation, the pursuit of more efficient, selective, and environmentally benign processes remains a key objective.

Unexplored Synthetic Pathways:

Future research is anticipated to focus on the development of innovative synthetic strategies that offer enhanced control over the purine (B94841) core's construction. This includes the investigation of:

Flow Chemistry: Continuous flow synthesis presents an opportunity for the safe and scalable production of this compound and its derivatives. This methodology can allow for precise control over reaction parameters, potentially leading to higher yields and purity while minimizing hazardous intermediates.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis of the purine scaffold could offer unparalleled stereoselectivity and milder reaction conditions compared to traditional chemical methods.

Photoredox Catalysis: Visible-light-mediated reactions could open up new avenues for C-H functionalization and the formation of carbon-sulfur bonds, providing novel disconnection approaches for the synthesis of complex this compound analogues.

Novel Functionalization Strategies:

The strategic modification of the this compound backbone is crucial for tuning its physicochemical properties and biological activities. Future efforts in this area will likely concentrate on:

Late-Stage Functionalization: Developing methods for the selective modification of the purine core at a late stage in the synthetic sequence is highly desirable. This approach allows for the rapid generation of diverse compound libraries from a common intermediate.

Regioselective Thionation: While methods for the synthesis of the dithione exist, further research into achieving highly regioselective thionation of purine-2,6-dione (B11924001) precursors could provide access to novel isomers with distinct properties.

Multicomponent Reactions: The design of novel multicomponent reactions that assemble complex this compound derivatives in a single step would significantly improve synthetic efficiency and allow for the exploration of a wider chemical space.

A comparative look at potential synthetic strategies is presented in the table below.

Synthetic StrategyPotential AdvantagesResearch Focus
Flow Chemistry Scalability, Safety, Precise ControlOptimization of reaction conditions, reactor design
Biocatalysis High Selectivity, Mild ConditionsEnzyme discovery and engineering
Photoredox Catalysis Novel C-H and C-S bond formationsCatalyst development, reaction scope expansion

Application of Advanced Computational Models for Complex Systems

Computational chemistry offers a powerful toolkit for elucidating the structure, reactivity, and interaction of this compound in intricate chemical and biological systems. The application of advanced computational models is poised to accelerate discovery and provide insights that are often inaccessible through experimental means alone.

Future research in this domain will likely involve the use of:

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: These hybrid methods are particularly well-suited for studying the behavior of this compound within the active site of an enzyme or in a complex supramolecular assembly. The quantum mechanical treatment of the purine core allows for an accurate description of electronic effects, while the molecular mechanics component efficiently models the surrounding environment.

Machine Learning and Artificial Intelligence (AI): AI-driven approaches can be employed to predict the properties and activities of novel this compound derivatives, thereby guiding synthetic efforts towards compounds with desired characteristics. Machine learning models can be trained on existing experimental and computational data to identify structure-activity relationships.

Advanced Molecular Dynamics (MD) Simulations: Techniques such as metadynamics and umbrella sampling can be utilized to explore the conformational landscape of this compound and to calculate the free energy profiles of its binding to biological targets or its self-assembly processes.

The following table summarizes the application of these advanced computational models.

Computational ModelApplication in this compound ResearchKey Insights
QM/MM Simulations Enzyme inhibition studies, reaction mechanism elucidationDetailed understanding of intermolecular interactions and electronic effects.
Machine Learning/AI Prediction of biological activity, virtual screeningAccelerated discovery of new lead compounds.
Advanced MD Simulations Conformational analysis, binding free energy calculationsUnderstanding of dynamic processes and thermodynamic stability.

Discovery of Novel Applications in Niche Chemical Fields

Beyond its established roles, this compound holds promise for applications in a variety of specialized chemical domains. Its unique electronic structure and ability to coordinate with metal ions make it an attractive building block for novel materials and functional systems.

Emerging research is beginning to explore the utility of this compound in:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The sulfur atoms of this compound can act as effective ligands for a range of metal ions. This property can be exploited to construct coordination polymers and MOFs with interesting catalytic, sensing, or gas storage properties.

Supramolecular Chemistry: The purine core is capable of forming hydrogen bonds and participating in π-π stacking interactions, making it an excellent candidate for the design of self-assembling systems. Research in this area could lead to the development of novel gels, liquid crystals, and other soft materials.

Organic Electronics: The electron-rich nature of the this compound scaffold suggests its potential use in organic electronic devices. Future studies may investigate its application as a component in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), or organic photovoltaics (OPVs).

The table below outlines these potential niche applications.

Niche Chemical FieldPotential Role of this compoundDesired Properties
Coordination Polymers/MOFs Ligand for metal ionsPorosity, Catalytic activity, Sensing capabilities
Supramolecular Chemistry Building block for self-assemblyGelation, Liquid crystallinity, Molecular recognition
Organic Electronics Component in electronic devicesCharge transport properties, Luminescence

Challenges and Opportunities in Fundamental this compound Research

Despite the significant potential of this compound, several challenges must be addressed to fully realize its utility. Overcoming these hurdles will present numerous opportunities for fundamental research and discovery.

Challenges:

Solubility: The often-poor solubility of this compound and its derivatives in common organic solvents can hinder their synthesis, purification, and characterization.

Tautomerism: The existence of multiple tautomeric forms can complicate structural elucidation and the interpretation of experimental data.

Oxidative Instability: The thiol groups can be susceptible to oxidation, which may limit the long-term stability of materials and compounds incorporating this moiety.

Opportunities:

Development of Novel Drug Scaffolds: The unique properties of the this compound core offer the opportunity to design novel therapeutic agents with potentially new mechanisms of action.

Exploration of Tautomeric Control: Gaining a deeper understanding of the factors that govern the tautomeric equilibrium of this compound could enable the selective stabilization of a particular tautomer, leading to compounds with tailored properties.

Design of Redox-Responsive Systems: The susceptibility of the thiol groups to oxidation could be harnessed to create redox-responsive materials and probes.

Q & A

Q. What are the best practices for reporting this compound research in compliance with journal guidelines?

  • Methodological Answer :
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  • Supporting information : Deposit raw NMR spectra, crystallographic data, and assay protocols in supplementary files .
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